REACTION_CXSMILES
|
CN(C)C=[N:4][S:5]([C:8]1[S:16][C:15]2[C:10](=[N+:11]([O-])[CH:12]=[CH:13][CH:14]=2)[CH:9]=1)(=[O:7])=[O:6].C(OC(=O)C)(=[O:21])C>>[S:5]([C:8]1[S:16][C:15]2[CH:14]=[CH:13][C:12](=[O:21])[NH:11][C:10]=2[CH:9]=1)(=[O:7])(=[O:6])[NH2:4]
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Name
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N,N-dimethyl-N'-(4-oxido-thieno[3,2-b]pyridine-2-sulfonyl)formamidine
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Quantity
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6.23 g
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Type
|
reactant
|
Smiles
|
CN(C=NS(=O)(=O)C1=CC2=[N+](C=CC=C2S1)[O-])C
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Name
|
|
Quantity
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70 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to give a dark solution
|
Type
|
CUSTOM
|
Details
|
The excess acetic anhydride was removed on a rotary evaporator and 6 N HCl (90 ml)
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Type
|
ADDITION
|
Details
|
was added to the residue and it
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Type
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TEMPERATURE
|
Details
|
was warmed at 80° C. for four hours
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Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
This reaction mixture was cooled
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Type
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ADDITION
|
Details
|
ice was added as product
|
Type
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CUSTOM
|
Details
|
to precipitate
|
Type
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FILTRATION
|
Details
|
were collected by filtration
|
Type
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DISSOLUTION
|
Details
|
was dissolved in a large volume of boiling water
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
Pure product was obtained (1.72 g, 33% yield)
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized by dissolution in a minimum volume of hot dimethylsulfoxide
|
Type
|
ADDITION
|
Details
|
This solution was treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
diluted with ethanol as product
|
Type
|
CUSTOM
|
Details
|
crystallized (1.3 g), m.p. >300° C.
|
Name
|
|
Type
|
|
Smiles
|
S(N)(=O)(=O)C1=CC=2NC(C=CC2S1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |